N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is an organic compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a pyridine ring attached to an ethyl chain, which is further connected to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiolane derivatives.
Scientific Research Applications
N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine is unique due to its specific structural features, including the combination of a pyridine ring and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16N2S |
---|---|
Molecular Weight |
208.33 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)thiolan-3-amine |
InChI |
InChI=1S/C11H16N2S/c1-2-6-12-10(3-1)4-7-13-11-5-8-14-9-11/h1-3,6,11,13H,4-5,7-9H2 |
InChI Key |
RTEOOOFHYNIPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.